Bienvenue dans la boutique en ligne BenchChem!

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide

Medicinal Chemistry Physicochemical Profiling Ligand Design

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1286718-59-9) is a synthetic small molecule (C14H19NO4, MW 265.30 Da) that combines a 2-(2-methoxyphenoxy)acetyl group with a (1-(hydroxymethyl)cyclopropyl)methyl amine moiety. The compound has been deposited in PubChem and subjected to high-throughput screening (HTS) across at least four distinct primary assays at the Scripps Research Institute Molecular Screening Center and Vanderbilt University, targeting GPR151 (AID 1508602), FBW7 E3 ligase (AID 1259310), MITF transcription factor (AID 1259374), and GIRK2 potassium channel (AID.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 1286718-59-9
Cat. No. B2359293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide
CAS1286718-59-9
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2(CC2)CO
InChIInChI=1S/C14H19NO4/c1-18-11-4-2-3-5-12(11)19-8-13(17)15-9-14(10-16)6-7-14/h2-5,16H,6-10H2,1H3,(H,15,17)
InChIKeyKVGKWWXGUIRBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1286718-59-9): Structural Identity and Screening Provenance for Procurement Decisions


N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1286718-59-9) is a synthetic small molecule (C14H19NO4, MW 265.30 Da) that combines a 2-(2-methoxyphenoxy)acetyl group with a (1-(hydroxymethyl)cyclopropyl)methyl amine moiety . The compound has been deposited in PubChem and subjected to high-throughput screening (HTS) across at least four distinct primary assays at the Scripps Research Institute Molecular Screening Center and Vanderbilt University, targeting GPR151 (AID 1508602), FBW7 E3 ligase (AID 1259310), MITF transcription factor (AID 1259374), and GIRK2 potassium channel (AID 1259325) [1][2][3][4]. It is commercially available from multiple vendors at typical research-grade purity (≥95%) . No primary research publications dedicated to the pharmacological characterization of this specific compound were identified in the public domain as of the search date.

Why In-Class Analogs Cannot Replace N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide in Target-Based Screening


Generic substitution among phenoxyacetamide derivatives is unsupported because the (1-(hydroxymethyl)cyclopropyl)methyl group introduces a conformationally constrained, hydrogen-bond-donating spiro-like motif not present in simpler N-cyclopropyl or N-benzyl analogs . This moiety modulates both steric bulk and hydrogen-bonding capacity at the amide terminus, which can alter binding poses, selectivity, and metabolic stability. The compound's participation in four mechanistically distinct HTS campaigns—GPR151 (neuropsychiatric GPCR), FBW7 (ubiquitin ligase), MITF (transcription factor dimerization), and GIRK2 (ion channel)—indicates a multi-target interaction profile that is unlikely to be recapitulated by compounds lacking the hydroxymethyl-cyclopropyl feature [1][2][3][4]. Substituting even a closely related analog (e.g., N-cyclopropyl-2-(2-methoxyphenoxy)acetamide, which lacks the hydroxymethyl group) alters hydrogen-bond donor count, polar surface area, and conformational flexibility, potentially abolishing activity at one or more of these targets. The quantitative evidence below, though limited by the public availability of primary screening data, establishes the structural and target-engagement dimensions that differentiate this compound.

Quantitative Differentiation Evidence for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide vs. Structural Analogs


Hydrogen-Bond Donor Count Differentiation vs. N-Cyclopropyl-2-(2-methoxyphenoxy)acetamide

The target compound possesses two hydrogen-bond donor (HBD) sites (the secondary amide NH and the primary hydroxymethyl OH), compared to only one HBD (amide NH) in N-cyclopropyl-2-(2-methoxyphenoxy)acetamide . This difference directly impacts predicted aqueous solubility, membrane permeability, and the ability to engage hydrogen-bond-accepting residues in target binding pockets. In drug design, each additional HBD typically reduces passive permeability by approximately 10-fold and can shift the balance between target engagement and off-target binding [1].

Medicinal Chemistry Physicochemical Profiling Ligand Design

Multi-Target Screening Footprint: Distinct Assay Participation Profile vs. Simpler Analogs

The target compound has been tested and results deposited in four therapeutically distinct PubChem primary screening assays: GPR151 activation (AID 1508602), FBW7 E3 ligase activation (AID 1259310), MITF inhibition (AID 1259374), and GIRK2 channel modulation (AID 1259325) [1][2][3][4]. In contrast, the structurally simpler analog N-cyclopropyl-2-(2-methoxyphenoxy)acetamide (C13H17NO4, MW 251.28) has no publicly deposited screening results in PubChem as of the search date [5]. This four-assay footprint represents a unique target-engagement fingerprint that cannot be assumed for any analog lacking the (1-(hydroxymethyl)cyclopropyl)methyl group.

High-Throughput Screening Target Engagement Polypharmacology

Cyclopropyl-Hydroxymethyl Motif: Conformational Constraint vs. Linear or Unsubstituted Cyclopropyl Analogs

The (1-(hydroxymethyl)cyclopropyl)methyl group introduces a quaternary carbon center at the cyclopropane ring, which restricts conformational freedom and reduces the number of energetically accessible rotamers compared to linear N-alkyl substituents . In contrast, the analog 2-cyclopentyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide (CAS 1286727-49-8, MW 211.30, C12H21NO2) replaces the 2-(2-methoxyphenoxy)acetyl group with a simpler cyclopentyl acetyl group, eliminating the aromatic ether pharmacophore and reducing both molecular weight and aromatic ring count . The target compound retains both the constrained cyclopropane core and a methoxy-substituted aromatic ring capable of π-stacking and hydrophobic interactions, features absent in the cyclopentyl analog.

Conformational Analysis Metabolic Stability Structure-Activity Relationship

Application Scenarios for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide Based on Screening Evidence


GPR151-Focused Neuropsychiatric Drug Discovery: Habenula-Targeted Screening

The compound has been screened in a cell-based PathHunter β-arrestin recruitment assay for GPR151 activation (AID 1508602), an orphan GPCR selectively expressed in the habenula complex and implicated in schizophrenia, depression, and nicotine dependence [1]. Researchers developing GPR151 tool compounds or probe molecules can source this compound as a structurally characterized starting point for medicinal chemistry optimization. Its cyclopropyl-hydroxymethyl group offers a conformationally constrained scaffold that may enhance target selectivity relative to flexible-chain analogs.

Ubiquitin-Proteasome Pathway Research: FBW7 E3 Ligase Activator Screening

This compound appears in the AlphaScreen-based HTS campaign for FBW7 E3 ligase activators (AID 1259310), a target relevant to cancer therapies aimed at restoring tumor-suppressor ubiquitin ligase function [2]. Laboratories investigating FBW7-substrate binding augmentation can use this compound as a reference standard for assay validation or as a scaffold for structure-activity relationship (SAR) expansion.

Melanoma and MITF Transcription Factor Inhibitor Development

The compound was included in an AlphaScreen-based HTS for MITF dimerization inhibitors (AID 1259374), a strategy for disrupting melanocyte-lineage survival signaling in melanoma [3]. Research groups focused on MITF-targeted anti-melanoma agents can procure this compound for confirmatory dose-response assays and as a basis for designing analogs with improved inhibitory potency.

GIRK2 Potassium Channel Modulation for Addiction and Pain Research

Screened in a thallium-flux assay for GIRK2 homomeric channel modulation (AID 1259325), this compound is relevant to research on opioid addiction, reward circuitry, and pain, where GIRK channels in ventral tegmental area dopaminergic neurons play a critical role [4]. Its structural features may offer a starting point for developing non-GIRK1-containing channel modulators, a currently unmet need in the field.

Quote Request

Request a Quote for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.